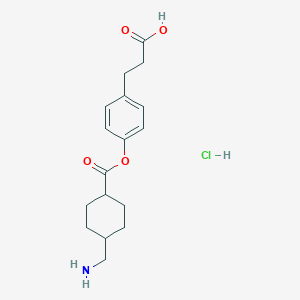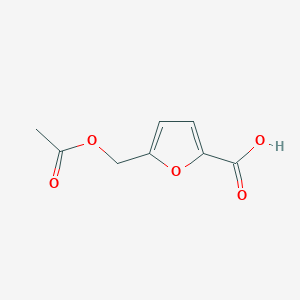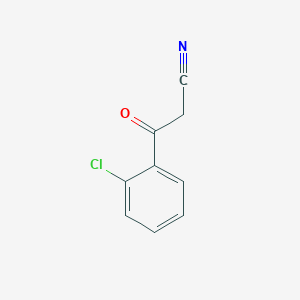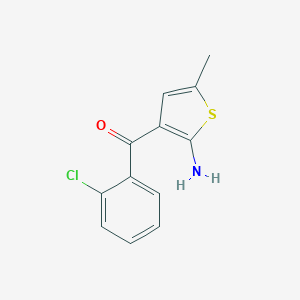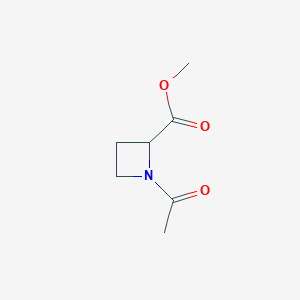![molecular formula C10H18N4 B017128 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile CAS No. 14209-32-6](/img/structure/B17128.png)
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” are not explicitly mentioned in the search results. Nitriles, in general, can undergo a variety of reactions including reduction to amines, hydrolysis to carboxylic acids, and addition reactions .Aplicaciones Científicas De Investigación
Fluorescent Probes
This compound can be used in the development of fluorescent probes . It has been found to show dual-state emission, meaning it emits visible light upon photoexcitation both in solution and in the solid state . This property makes it a promising candidate for use in various fields where fluorescence is required.
Drug Development
The unique properties of “3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” make it suitable for drug development. It could potentially be used in the synthesis of new compounds with therapeutic effects.
Kinase Inhibitors
The compound could be used in the development of targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases, which can stimulate cancer cells to grow.
Apoptosis Inducers
“3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” could potentially be used in the development of apoptosis inducers . These are substances that induce programmed cell death, which is a crucial process in cancer treatment.
Materials Science
Given its unique properties, this compound could have applications in materials science. For instance, it could be used in the development of new materials with specific properties.
Catalysis
“3-[4-(2-Cyanoethylamino)butylamino]propanenitrile” could potentially be used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Propiedades
IUPAC Name |
3-[4-(2-cyanoethylamino)butylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTYCGWACGYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC#N)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile | |
CAS RN |
14209-32-6 | |
| Record name | 3,3'-(Tetramethylendiimino)dipropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




